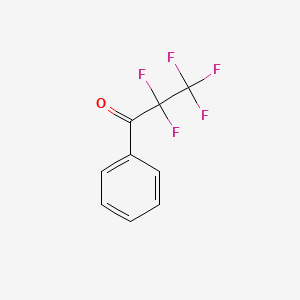

Pentafluoroethyl phenyl ketone

Description

Significance of Fluoroalkyl Groups in Organic Compounds and Bioactive Molecules

The introduction of fluorine and fluoroalkyl groups into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and materials. cas.cnsioc-journal.cn The unique properties of the fluorine atom, when incorporated into an organic scaffold, can profoundly alter the molecule's physical, chemical, and biological characteristics. sioc-journal.cnacs.org

In medicinal chemistry, the strategic placement of fluorine atoms can enhance a range of pharmacokinetic and physicochemical properties of a drug candidate. nih.gov Key motivations for introducing fluorine include improving metabolic stability, modifying physicochemical properties like acidity or basicity, and increasing binding affinity to target proteins. tandfonline.com The substitution of a hydrogen atom with fluorine is a common tactic to boost the binding of a ligand to a protein. tandfonline.com This is possible because the van der Waals radius of fluorine (1.47 Å) is comparable to that of hydrogen (1.20 Å), allowing for substitution with minimal steric disruption. tandfonline.comacs.org However, due to its high electronegativity, fluorine significantly alters the electronic properties of the molecule, which can lead to modified biological responses. tandfonline.com Consequently, fluorinated compounds have a significant track record in medicinal chemistry and are crucial in providing lead compounds for new therapies. nih.gov More than half of all agricultural chemicals contain carbon-fluorine bonds. wikipedia.org

The use of fluorinated compounds has also transformed modern agriculture. numberanalytics.com Organofluorine chemistry is critical in developing effective agrochemicals due to fluorine's unique properties, such as high electronegativity and the stability of the carbon-fluorine bond. numberanalytics.com Fluorinated agrochemicals often show improved effectiveness, selectivity, and environmental safety profiles compared to their non-fluorinated equivalents. numberanalytics.comnumberanalytics.com The number of fluorinated agrochemicals more than tripled in the three decades leading up to 2006, with these compounds being used as herbicides, insecticides, and fungicides. sci-hub.se The incorporation of fluorine can enhance the lipophilicity of a molecule, which is crucial for its transport through plant and insect cuticles. sci-hub.se

Table 1: Key Effects of Fluorine Substitution in Bioactive Molecules

| Property Affected | Consequence of Fluorination | Source(s) |

|---|---|---|

| Metabolic Stability | The C-F bond is stronger than the C-H bond, making it more resistant to metabolic oxidation. | tandfonline.comacs.org |

| Physicochemical Properties | Alters pKa, dipole moment, and reactivity of nearby functional groups; can reduce basicity to improve membrane permeation. | tandfonline.comacs.org |

| Binding Affinity | Can enhance binding to target proteins through favorable interactions. | tandfonline.comacs.org |

| Lipophilicity | Increases with groups like CF3, which aids transport across biological membranes. | sci-hub.se |

| Selectivity | Can be designed to target specific pests or diseases, minimizing harm to non-target organisms. | numberanalytics.com |

Fluorine's extreme electronegativity (3.98 on the Pauling scale) and small size make it a unique element in organic chemistry. tandfonline.comacs.org It is the most reactive of the halogens and forms compounds with nearly all other elements. degruyter.com While elemental fluorine is highly reactive, the resulting carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of about 480 kJ/mol. wikipedia.orgstackexchange.com This strength contributes to the high thermal and chemical stability of organofluorine compounds. wikipedia.org

The introduction of fluorine into a molecule can dramatically modify its biological and chemical activity by affecting parameters such as enzyme binding, transport to a target site, or metabolic deactivation. researchgate.net The high strength of the C-F bond makes it resistant to many metabolic transformations. acs.org Fluorine's powerful electron-withdrawing effect can influence the electron distribution within a molecule, affecting the reactivity and stability of the compound and the acidity or basicity of adjacent functional groups. acs.org In fluoroalkylation reactions, the presence of fluorine can significantly influence the chemical outcome, sometimes leading to new reactivities not observed with non-fluorinated reagents. rsc.org This requires a careful understanding of fluorine's unique effects to design and control these reactions. rsc.org

General Overview of Pentafluoroethyl Ketones in Synthetic Chemistry

Fluorinated ketones, a key class of organofluorine compounds, have garnered significant attention in synthetic chemistry and life sciences. cas.cn They serve as inhibitors for various enzymes and as versatile building blocks for constructing other complex fluorinated molecules. cas.cnnih.gov

Perfluoroalkyl ketones, including pentafluoroethyl ketones, are valuable precursors for a variety of functionalized organofluorine compounds. nih.gov The pentafluoroethyl ketone group has been identified as a functionality that favors the selective inhibition of certain enzymes, such as GVIA iPLA₂, making these compounds important targets for drug discovery. nih.govescholarship.org For instance, 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one was found to be a selective inhibitor of this enzyme. nih.govescholarship.org The synthesis of pentafluoroethyl ketones can be achieved through various methods, including the reaction of acyl chlorides with specific copper-based pentafluoroethylating reagents or the conversion of carboxylic acids into acid chlorides followed by treatment with pentafluoropropionic anhydride (B1165640) and pyridine (B92270). escholarship.orgbeilstein-journals.org These synthetic intermediates provide access to molecules with two useful handles for further chemical modification: the halogen atoms and the ketone group. nih.gov

The history of organofluorine chemistry dates back to the 19th century. nih.gov Alexander Borodin is credited with synthesizing the first organofluorine compound in 1862 via nucleophilic halogen exchange. nih.gov However, the field truly began to expand with the work of Frédéric Swarts on metal fluoride-promoted halogen exchange reactions. acs.org The commercial utility of organofluorine compounds as refrigerants, developed in the 1930s, further spurred growth in the field. acs.org

The synthesis of fluorinated ketones has evolved significantly over time. Traditional methods include condensation or alkylation reactions using fluorinated building blocks, oxidation of fluorinated alcohols, and electrophilic acylation (Friedel–Crafts reaction). cas.cn More modern approaches involve electrophilic fluorination using reagents like Selectfluor®, which can convert cyclic ketones into their α-fluorinated derivatives. scispace.comsapub.org The development of new synthetic routes, such as those for producing pentafluoroethyl ketones from carboxylic acids or esters, continues to be an active area of research. escholarship.orgresearchgate.net For example, a catalytic method using cesium fluoride (B91410) to convert acyl fluorides into pentafluoroethyl ketones has been developed. osaka-u.ac.jp The ongoing development of synthetic methods highlights the importance of fluorinated ketones as targets for organic synthesis. cas.cnsioc-journal.cn

Table 2: Mentioned Chemical Compounds

| Compound Name | Other Name(s) | Molecular Formula |

|---|---|---|

| Pentafluoroethyl phenyl ketone | C9H5F5O | |

| 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one | FKGK11 | C13H13F5O |

| Pentafluoropropionic anhydride | C6F10O3 | |

| Pyridine | C5H5N |

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBUXALTYMBEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285772 | |

| Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-52-5 | |

| Record name | 394-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pentafluoroethyl Phenyl Ketone

Catalytic Approaches for Pentafluoroethyl Ketone Synthesis

Catalytic methods for the synthesis of pentafluoroethyl ketones represent a significant advancement over stoichiometric approaches, offering improved efficiency and sustainability. These methods primarily involve the use of cesium fluoride (B91410) and copper(I) catalysts to facilitate the introduction of the pentafluoroethyl group.

Cesium Fluoride (CsF)-Catalyzed Fluoroacylation of Tetrafluoroethylene (B6358150) (TFE) with Acyl Fluorides

A notable catalytic method for the synthesis of pentafluoroethyl ketones involves the use of cesium fluoride (CsF) as a catalyst in the reaction between acyl fluorides and tetrafluoroethylene (TFE). researchgate.netresearchgate.net This process allows for the direct conversion of acyl fluorides into the corresponding pentafluoroethyl ketones under TFE pressure, offering a streamlined synthetic route.

Mechanistic studies of the CsF-catalyzed fluoroacylation of TFE have revealed that reaction temperature is a critical parameter influencing the product distribution. researchgate.net Higher temperatures have been found to be crucial for favoring the formation of the desired pentafluoroethyl ketone as the major product. researchgate.net The proposed mechanism involves the activation of the acyl fluoride by the cesium fluoride catalyst, facilitating the nucleophilic attack of the generated species on tetrafluoroethylene. This is followed by a series of steps leading to the final ketone product.

Copper(I)-Catalyzed Pentafluoroethylation Reactions

Copper(I) catalysts have emerged as powerful tools for the introduction of the pentafluoroethyl group into organic molecules. These reactions offer a versatile and efficient means of synthesizing pentafluoroethyl ketones and other valuable pentafluoroethyl-containing compounds. Various copper(I)-based reagents and catalytic systems have been developed for this purpose.

A range of well-defined and in situ generated pentafluoroethyl copper(I) reagents have been developed and utilized in organic synthesis. These reagents serve as effective sources of the nucleophilic pentafluoroethyl group. For instance, the complex [(Ph3P)Cu(phen)CF2CF3] has been shown to be a highly efficient reagent for the pentafluoroethylation of various substrates. Other examples include the development of bispentafluoroethylated organocuprates like [Ph4P]+[Cu(CF2CF3)2]−, which exhibit remarkable reactivity towards a broad range of organic electrophiles. The choice of ligands, such as 1,10-phenanthroline (B135089) (phen) and triphenylphosphine (B44618) (Ph3P), plays a crucial role in stabilizing the copper(I) center and modulating the reactivity of the reagent.

The well-defined copper(I) complex [(Ph3P)Cu(phen)CF2CF3] has proven to be a remarkably efficient reagent for the pentafluoroethylation of a wide variety of acyl chlorides, providing a direct route to pentafluoroethyl ketones. This transformation represents a general and high-yielding method for the conversion of RCOCl to RCOC2F5. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating various functional groups.

Computational studies on the mechanism of the copper-mediated pentafluoroethylation of benzoic acid chloride using a similar system have provided valuable insights. The reaction is proposed to proceed through an oxidative addition of the acyl chloride to the copper(I) complex, followed by reductive elimination to form the ketone product and regenerate a copper(I) species.

The table below summarizes the yields for the pentafluoroethylation of various substituted benzoyl chlorides using the [(Ph3P)Cu(phen)CF2CF3] reagent, highlighting the versatility of this method.

| Acyl Chloride | Product | Yield (%) |

| Benzoyl chloride | Pentafluoroethyl phenyl ketone | 95 |

| 4-Methylbenzoyl chloride | 4-Methylthis compound | 92 |

| 4-Methoxybenzoyl chloride | 4-Methoxythis compound | 88 |

| 4-Chlorobenzoyl chloride | 4-Chlorothis compound | 96 |

| 4-Nitrobenzoyl chloride | 4-Nitrothis compound | 91 |

| 2-Naphthoyl chloride | Pentafluoroethyl 2-naphthyl ketone | 85 |

| Thiophene-2-carbonyl chloride | Pentafluoroethyl 2-thienyl ketone | 78 |

Stoichiometric Synthesis of Pentafluoroethyl Ketones

Stoichiometric methods, while often requiring harsher conditions and larger quantities of reagents, provide direct and reliable routes to target molecules.

A well-established method for synthesizing pentafluoroethyl ketones involves a two-step sequence starting from a carboxylic acid. nih.gov First, the carboxylic acid (e.g., benzoic acid) is converted into its more reactive acid chloride derivative. This is typically achieved by treatment with an activating agent such as oxalyl chloride or thionyl chloride. nih.gov

In the second step, the resulting benzoyl chloride is reacted with pentafluoropropionic anhydride (B1165640) ((CF3CF2CO)2O) in the presence of a base, commonly pyridine (B92270). nih.govorgsyn.org The pyridine acts as a nucleophilic catalyst and an acid scavenger. This reaction yields the desired this compound. This methodology has been widely applied for the synthesis of various trifluoromethyl and pentafluoroethyl ketones from simple carboxylic acids and even more complex structures like amino acids. nih.gov The use of pentafluoropropionic anhydride as the pentafluoroacylating agent is crucial for this transformation. scientificlabs.co.uksigmaaldrich.comnih.govsigmaaldrich.com

Organolithium reagents are potent nucleophiles used extensively in the formation of carbon-carbon bonds. researchgate.netorganicchemistrydata.org However, their high reactivity can lead to over-addition when reacting with esters or acid chlorides, resulting in tertiary alcohols instead of the desired ketones. organic-chemistry.org To circumvent this issue, specialized substrates like Weinreb and morpholine (B109124) amides are employed.

The Weinreb ketone synthesis is a classic and highly effective method for preparing ketones from carboxylic acid derivatives. organic-chemistry.org The strategy involves the reaction of an organometallic reagent, such as pentafluoroethyl lithium, with an N-methoxy-N-methylamide, commonly known as a Weinreb amide. rsc.org

The key to this reaction's success lies in the formation of a stable, chelated tetrahedral intermediate. organic-chemistry.orgnih.gov When the pentafluoroethyl lithium reagent adds to the carbonyl carbon of the Weinreb amide, the lithium cation is chelated by the methoxy (B1213986) and carbonyl oxygen atoms. This intermediate is stable under the reaction conditions and does not collapse to release the ketone until an aqueous workup is performed. organic-chemistry.org The stability of this intermediate prevents the second addition of the organolithium reagent, thus cleanly affording the this compound after hydrolysis.

Similarly, morpholine amides can be used as substrates. The principle remains the same, where the nucleophilic addition of the perfluoroalkyl lithium reagent forms a tetrahedral intermediate that is stable enough to prevent over-addition before the reaction is quenched. The use of lithium amides in general is a robust strategy for various transformations in organic synthesis. nih.govnih.gov

Nucleophilic Addition of Perfluoroalkyl Lithium Reagents

Two-Step Procedures via Aldehyde Addition and Oxidation

A common and versatile method for the synthesis of ketones involves a two-step sequence: the nucleophilic addition of an organometallic reagent to an aldehyde, followed by the oxidation of the resulting secondary alcohol. libretexts.orgfiveable.me In the context of preparing this compound, this strategy involves the addition of a pentafluoroethyl nucleophile to benzaldehyde, yielding 1-phenyl-2,2,3,3,3-pentafluoropropan-1-ol. This intermediate is then oxidized to the target ketone.

The initial nucleophilic addition step is crucial. masterorganicchemistry.com A pentafluoroethyl carbanion or its equivalent is generated and reacted with benzaldehyde. The electrophilic carbonyl carbon of the aldehyde is attacked by the nucleophile, leading to the formation of a tetrahedral alkoxide intermediate after the C=O pi bond breaks. libretexts.org Subsequent protonation, typically during aqueous workup, yields the secondary alcohol. fiveable.melibretexts.org

The second step involves the oxidation of the 1-phenyl-2,2,3,3,3-pentafluoropropan-1-ol. Secondary alcohols can be oxidized to ketones using a variety of reagents. libretexts.org Standard oxidants such as chromic acid (generated from CrO₃ in H₂SO₄), pyridinium (B92312) chlorochromate (PCC), or other modern oxidation systems can be employed. youtube.comlibretexts.org The reaction removes the hydrogen atom from the alcohol's hydroxyl group and the hydrogen from the carbon atom to which it is attached, forming the ketone's carbon-oxygen double bond. libretexts.org The resistance of ketones to further oxidation under non-forcing conditions makes this a reliable method for synthesis. libretexts.org

Table 1: Two-Step Synthesis Overview

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Nucleophilic Addition | Benzaldehyde, Pentafluoroethyl Nucleophile (e.g., C₂F₅Li) | 1-phenyl-2,2,3,3,3-pentafluoropropan-1-ol |

| 2 | Oxidation | 1-phenyl-2,2,3,3,3-pentafluoropropan-1-ol, Oxidizing Agent (e.g., PCC, CrO₃) | This compound |

Alkoxide-Induced Nucleophilic Pentafluoroethylation Using Pentafluoroethyl Phenyl Sulfone

An effective method for nucleophilic pentafluoroethylation utilizes pentafluoroethyl phenyl sulfone (PhSO₂CF₂CF₃) as a source of the pentafluoroethyl anion. organic-chemistry.org This approach involves the in-situ generation of the nucleophile through the action of a strong alkoxide base, which then reacts with a suitable electrophile. organic-chemistry.org

The reaction is typically induced by a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK). organic-chemistry.org The base abstracts the pentafluoroethyl group from the sulfone, generating a transient pentafluoroethyl anion. This powerful nucleophile can then attack a variety of carbonyl compounds. When an ester is used as the electrophile, the reaction yields the corresponding pentafluoroethyl ketone.

Key findings from studies on this methodology include:

Reaction Conditions : The process is optimized at low temperatures, commonly -78°C, to control reactivity and minimize side reactions. organic-chemistry.org

Solvent : Tetrahydrofuran (THF) is an effective solvent for this transformation. organic-chemistry.org

Base : An excess of potassium tert-butoxide is often used to drive the reaction to completion. organic-chemistry.org

Yields : This method has been shown to achieve high yields, up to 99% in some cases, for the pentafluoroethylation of various carbonyls and imines. organic-chemistry.org

The mechanism involves the attack of the alkoxide on the sulfone, facilitating the transfer of the C₂F₅ group to the electrophile. This method provides a convenient and efficient route to highly valuable fluorinated compounds from stable and easily handled reagents. organic-chemistry.org

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry offers a promising alternative to traditional batch processing, particularly for reactions involving gaseous reagents or those that are highly exothermic. mit.edu This technique addresses challenges such as insufficient interfacial contact in gas-liquid reactions and scalability issues, making it highly desirable for industrial applications. mit.edursc.org

Utilizing Hydrofluorocarbons (HFCs) as Feedstocks

A notable advancement in the synthesis of pentafluoroethyl ketones is the use of hydrofluorocarbons (HFCs), specifically HFC-125 (pentafluoroethane, CF₃CHF₂), as the pentafluoroethyl source in a continuous-flow system. dntb.gov.uaresearchgate.net HFCs are potent greenhouse gases, and their utilization as chemical feedstocks is an attractive strategy for both chemical synthesis and environmental mitigation. mit.eduresearchgate.net

In this process, a stream of HFC-125 gas and a solution of an ester substrate are continuously pumped and mixed in a microreactor. dntb.gov.uaresearchgate.net A combination of a potassium base, such as potassium bis(trimethylsilyl)amide (KHMDS), and a glyme solvent like triglyme (B29127) is highly effective for this transformation. dntb.gov.uaresearchgate.net The base deprotonates the HFC-125 to generate the pentafluoroethyl nucleophile, which then reacts with the ester to form this compound. dntb.gov.ua

Table 2: Continuous-Flow Synthesis Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Pentafluoroethyl Source | HFC-125 (Pentafluoroethane) | dntb.gov.uaresearchgate.net |

| Base | Potassium bis(trimethylsilyl)amide (KHMDS) | dntb.gov.uaresearchgate.net |

| Solvent System | Triglyme | dntb.gov.uaresearchgate.net |

| Reaction Setup | Continuous-flow microreactor | mit.edudntb.gov.ua |

Advantages of Continuous-Flow Methods

The transition from batch to continuous-flow conditions for the synthesis of pentafluoroethyl ketones offers several significant advantages: researchgate.net

Enhanced Safety and Handling : Flow chemistry allows for the safe use of gaseous reagents like HFC-125 by maintaining only a small volume within the reactor at any given time, minimizing the risks associated with handling large quantities of pressurized gas. mit.edu

Improved Efficiency : The high surface-area-to-volume ratio in microreactors leads to superior heat and mass transfer, which can increase reaction rates and improve selectivity. mit.edu

Higher Yields and Shorter Reaction Times : Continuous-flow setups can lead to higher product yields and significantly reduced reaction times compared to conventional batch methods. researchgate.net

Scalability : The process is easily scalable ("scale-out") by operating the system for longer durations or by using multiple reactors in parallel, facilitating larger-scale production without extensive re-optimization. researchgate.net

Sustainability : This approach provides a method for the effective utilization and chemical transformation of HFCs, which are potent greenhouse gases, into high-value medicinal and agrochemical compounds. dntb.gov.uaresearchgate.net

Chemical Reactivity and Derivatization of Pentafluoroethyl Phenyl Ketone

Nucleophilic Addition Reactions of the Carbonyl Group

The primary mode of reaction for pentafluoroethyl phenyl ketone involves the nucleophilic addition to the carbon-oxygen double bond. libretexts.org This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. The rate and reversibility of these additions are influenced by the nature of the nucleophile and the inherent electrophilicity of the ketone.

The reduction of this compound to its corresponding secondary alcohol, 1-phenyl-2,2,3,3,3-pentafluoropropan-1-ol, is readily achieved using standard hydride reducing agents. Reagents such as sodium borohydride (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄) serve as sources of a hydride ion (H⁻). libretexts.orgwikipedia.org The hydride acts as a nucleophile, attacking the electron-deficient carbonyl carbon. chemistrysteps.com The resulting alkoxide intermediate is then protonated during workup to yield the final alcohol product. libretexts.orglibretexts.org

| Reactant | Reagent | Product | Product Class |

|---|---|---|---|

| This compound | 1. NaBH₄ or LiAlH₄ 2. H₃O⁺ workup | 1-Phenyl-2,2,3,3,3-pentafluoropropan-1-ol | Secondary Alcohol |

Similarly, the reaction with primary amines (R-NH₂) leads to the formation of imines. This reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of the carbinolamine yields the C=N double bond characteristic of an imine. pressbooks.pub The enhanced electrophilicity of the carbonyl in this compound facilitates this condensation reaction.

| Reactant | Reagent | Intermediate | Final Product | Product Class |

|---|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Carbinolamine | N-(1-Phenyl-2,2,3,3,3-pentafluoropropylidene)alkanamine | Imine |

Creating chiral centers with high stereocontrol is a central goal of modern organic synthesis. The planar nature of the carbonyl group in this compound allows for the facial addition of nucleophiles, and the use of chiral catalysts can direct this addition to favor one enantiomer over the other.

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide array of enantioselective transformations. While direct studies on this compound are not widely documented, research on the closely related 2,2,2-trifluoroacetophenone provides significant insight. DFT studies have shown that in CPA-catalyzed reactions, such as the arylation with indole, the trifluoromethyl group plays a crucial dual role by activating the ketone substrate and stabilizing the resulting tertiary alcohol product. rsc.org The CPA catalyst activates both the ketone and the nucleophile (e.g., indole) through a network of hydrogen bonds, facilitating a highly organized, enantioselective C-C bond formation. Given the similar strong electron-withdrawing properties, this compound is expected to behave similarly, serving as an excellent substrate for CPA-catalyzed condensation reactions like Mannich or Friedel-Crafts-type additions.

The catalytic, enantioselective addition of allenyl groups to carbonyls is a valuable method for synthesizing chiral allenic alcohols. These reactions often employ propargylboronate reagents in the presence of a chiral catalyst. Research has demonstrated that chiral phosphoric acids can effectively catalyze the enantioselective allenylation of aldehydes, yielding 1,1'-disubstituted allenic alcohols in high yields and enantiomeric excess. researchgate.net The reaction proceeds through a highly ordered transition state where the phosphoric acid activates the carbonyl electrophile. Although specific examples with this compound are not prevalent in the literature, its heightened electrophilicity makes it a prime candidate for such transformations, where it would be expected to react efficiently to produce the corresponding chiral tertiary allenic alcohol.

Stereoselective and Enantioselective Reactions

C-F Bond Activation and Functionalization

While historically considered inert, the selective activation and functionalization of C-F bonds have become an active area of research. For polyfluorinated compounds like this compound, the ability to selectively replace a single fluorine atom opens up vast possibilities for creating novel, highly functionalized molecules.

A significant advancement in C-F bond functionalization is the development of methods for selective monodefluorination. Research has shown that a rationally designed organophosphorus reagent can achieve the mild and selective manipulation of a single C-F bond in perfluoroalkyl ketones, including pentafluoroethyl derivatives. nih.govacs.orgnih.gov This process operates via an "interrupted Perkow-type reaction." nih.govnih.gov

The phosphoramidite reagent first attacks the carbonyl group, leading to the formation of an O-phosphorus perfluoroenolate intermediate with the concomitant expulsion of a single fluoride (B91410) ion. nih.gov This enolate is stable and does not undergo common side reactions. It can then be trapped in situ by various electrophilic halogenating reagents (e.g., NCS, NBS, NIS) to yield valuable α-halo-tetrafluoroethyl phenyl ketones. nih.gov This single-operation process effectively transforms a robust C-F bond into a more synthetically versatile C-Cl, C-Br, or C-I bond, providing a product with two distinct reactive sites: the ketone and the new carbon-halogen bond. acs.org Studies have shown that pentafluoroethyl ketones are converted to the corresponding bromodifluorides with high efficiency. nih.gov

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| This compound | 1. Phosphoramidite Reagent 2. N-Bromosuccinimide (NBS) | 1-Bromo-1,1,2,2-tetrafluoroethyl phenyl ketone | High |

| This compound | 1. Phosphoramidite Reagent 2. N-Chlorosuccinimide (NCS) | 1-Chloro-1,1,2,2-tetrafluoroethyl phenyl ketone | High |

| This compound | 1. Phosphoramidite Reagent 2. N-Iodosuccinimide (NIS) | 1-Iodo-1,1,2,2-tetrafluoroethyl phenyl ketone | High |

Carbodefluorination via Carbene-Initiated Rearrangement

The process of carbodefluorination, which involves the cleavage of a carbon-fluorine (C-F) bond and the creation of a new carbon-carbon (C-C) bond, is a notable reaction of this compound. This transformation is initiated by a carbene-initiated rearrangement strategy, providing a pathway for synthesizing diverse unsaturated ketones. This method merges silver catalysis with the use of fluoroalkyl N-triftosylhydrazones to achieve a defluorination and rearrangement cascade on a single molecule.

A crucial method for achieving carbodefluorination involves the use of N-triftosylhydrazones derived from fluoroalkyl ketones like this compound. These N-triftosylhydrazones serve as efficient precursors to diazo compounds, capable of decomposing at temperatures as low as -40 °C. The reaction is facilitated by a silver catalyst, which promotes the formation of a highly electrophilic silver carbene from the N-triftosylhydrazone. This reactive carbene intermediate then undergoes a nucleophilic attack, leading to a sequence of C-F bond cleavage and C-C bond formation. This approach is advantageous as it avoids the harsher conditions typically required for the decomposition of more traditional N-tosylhydrazones.

The reaction begins with the formation of a silver carbene, which is then attacked by a β,γ-unsaturated alcohol to create a key silver-coordinated oxonium ylide intermediate. This intermediate is pivotal as it initiates the selective cleavage of a C-F bond through HF elimination and subsequent C-C bond formation via a Claisen rearrangement of the in situ generated difluorovinyl ether.

The carbene-initiated rearrangement of this compound derivatives successfully yields skeletally and functionally diverse α-mono- and α,α-difluoro-γ,δ-unsaturated ketones. For instance, the N-triftosylhydrazone derived from this compound can be converted into its corresponding allylated product in 92% yield and its allenylated product in 71% yield, resulting in molecules with an α-fluoro-β-trifluoromethyl structure. This strategy is not limited to trifluoromethyl groups and has been successfully applied to other fluoroalkyl ketones, including those with α,α-difluoromethyl and α,α-difluoropentyl groups.

Table 1: Examples of Carbodefluorination Products from Fluoroalkyl Ketone N-Triftosylhydrazones

| Starting Fluoroalkyl Ketone Derivative | Reagent | Product Type | Yield (%) |

| Pentafluoroethyl ketone-derived N-triftosylhydrazone | Allyl alcohol derivative | α-fluoro-β-trifluoromethyl allylated ketone | 92% |

| Pentafluoroethyl ketone-derived N-triftosylhydrazone | Propargyl alcohol derivative | α-fluoro-β-trifluoromethyl allenylated ketone | 71% |

| α,α-Difluoromethyl ketone-derived N-triftosylhydrazone | β,γ-unsaturated alcohol | α,α-difluoro-γ,δ-unsaturated ketone | Not Specified |

| α,α-Difluoropentyl ketone-derived N-triftosylhydrazone | β,γ-unsaturated alcohol | α,α-difluoro-γ,δ-unsaturated ketone | Not Specified |

This table summarizes the types of products and reported yields from the carbodefluorination of various fluoroalkyl N-triftosylhydrazones.

Photocatalyzed C-F Bond Activation

The activation of the characteristically strong C-F bond in compounds like this compound can be achieved through photocatalysis. This modern approach uses an organic photoredox catalyst system that can efficiently reduce C-F bonds upon exposure to visible light, generating carbon-centered radicals. These radicals can then be intercepted for subsequent reactions, such as hydrodefluorination or cross-coupling, offering a versatile method for functionalizing organofluorine compounds under mild conditions. This strategy is significant for its potential to break down persistent fluorinated compounds.

Formation of Derivatives and Analogs

The chemical reactivity of this compound allows for its conversion into a variety of useful derivatives and analogs.

Synthesis of Alpha-Haloperfluoroketones

While direct synthesis of alpha-haloperfluoroketones from this compound is not extensively detailed in the provided context, related methodologies suggest its feasibility. For example, α,β-unsaturated ketones can undergo a formal hydroperfluoroalkylation to produce α-perfluoroalkyl ketones. This two-step process involves a conjugate hydroboration followed by a radical perfluoroalkylation of the resulting boron enolate. Although this method builds the perfluoroalkyl group, similar principles of enolate chemistry could potentially be adapted for the α-halogenation of existing perfluoroketones.

Generation of Fluoroalkyl Carbenes

This compound is an effective precursor for the generation of fluoroalkyl carbenes. This is typically achieved through its corresponding N-triftosylhydrazone, which, in the presence of a catalyst like silver, decomposes to form a fluoroalkyl carbene. These generated carbenes are highly reactive intermediates that can participate in a wide array of chemical transformations. For example, the N-triftosylhydrazone of this compound has been successfully used to synthesize pentafluoroethyl cyclopropane in a 74% yield. This demonstrates the utility of these carbenes in constructing complex fluorinated molecules.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of pentafluoroethyl phenyl ketone, providing detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

Fluorine-19 NMR (¹⁹F NMR) is particularly powerful for analyzing fluorinated compounds like this compound due to several key advantages. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity and straightforward spectral interpretation nih.govnih.govazom.com. Its broad chemical shift range, typically spanning over 400 ppm, minimizes the likelihood of signal overlap, allowing for clear resolution of different fluorine environments azom.comthermofisher.com.

In the structure of this compound, two distinct fluorine environments are present: the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂) group. These would appear as two separate signals in the ¹⁹F NMR spectrum. Based on typical chemical shift ranges, the signals can be predicted as shown in Table 1.

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| -CF₃ | -70 to -85 | Triplet |

| -CF₂- | -110 to -130 | Quartet |

Note: Chemical shifts are referenced to CFCl₃. The multiplicity arises from the coupling between the two adjacent fluorine groups (³JFF).

Yield Determination: Quantitative ¹⁹F NMR (qNMR) is a robust method for determining the yield of a reaction producing this compound without the need for chromatographic separation. By adding a known amount of an inert, fluorinated internal standard to the reaction mixture, the yield can be calculated by comparing the integral of the product's ¹⁹F signals to the integral of the standard's signal.

Mechanistic Studies: The high sensitivity and specificity of ¹⁹F NMR make it an excellent tool for real-time reaction monitoring to elucidate reaction mechanisms. By acquiring spectra at regular intervals, the appearance of product signals and the disappearance of reactant signals can be tracked, allowing for the determination of reaction kinetics. The detection of fluorinated intermediates can provide crucial insights into the reaction pathway.

While ¹⁹F NMR probes the fluorinated portion of the molecule, ¹H and ¹³C NMR are used to characterize the phenyl ketone backbone.

Proton NMR (¹H NMR): The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl group. Due to the electron-withdrawing nature of the pentafluoropropionyl group, the aromatic protons will be deshielded and appear in the downfield region of the spectrum, typically between 7.5 and 8.2 ppm. The protons ortho to the ketone group are expected to be the most deshielded. The integration of these signals would correspond to five protons.

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon is characteristically found far downfield. The carbons of the pentafluoroethyl group will appear as complex multiplets due to strong one-bond and two-bond carbon-fluorine coupling (¹JCF and ²JCF). The signals for the aromatic carbons appear in the typical range of 125-140 ppm, with the carbon attached to the carbonyl group (C1) being the most deshielded among them. Predicted chemical shift values are listed in Table 2 compoundchem.comlibretexts.orgoregonstate.edu.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 185 - 195 | Expected to be a triplet due to coupling with the adjacent -CF₂ group. |

| Phenyl (C1) | 130 - 135 | Quaternary carbon, attached to the carbonyl. |

| Phenyl (C2, C6) | 128 - 130 | Ortho carbons. |

| Phenyl (C3, C5) | 129 - 131 | Meta carbons. |

| Phenyl (C4) | 134 - 136 | Para carbon. |

| -CF₂- | 110 - 125 | Complex multiplet due to C-F coupling. |

| -CF₃ | 115 - 130 | Complex multiplet due to C-F coupling. |

Note: The provided chemical shifts are estimations based on typical values for similar functional groups.

Together, ¹H, ¹³C, and ¹⁹F NMR spectra provide a comprehensive picture of the molecule's structure. The number of signals in each spectrum indicates the number of chemically non-equivalent nuclei. The chemical shifts provide information about the electronic environment of each nucleus, while the coupling patterns (e.g., splitting of signals) reveal which nuclei are adjacent to one another, confirming the connectivity of the atoms from the phenyl ring to the carbonyl group and to the pentafluoroethyl chain nih.gov.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

For this compound (C₉H₅F₅O), high-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which is 224.0260 Da thermofisher.comnist.gov. This precise mass measurement allows for the unambiguous confirmation of the molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) will undergo fragmentation. The fragmentation pattern of aromatic ketones is well-established and is dominated by cleavage at the bonds adjacent to the carbonyl group (α-cleavage). The most likely fragmentation pathways for this compound are summarized in Table 3. The formation of the benzoyl cation is often the most favorable pathway, leading to the base peak in the spectrum chegg.commassbank.eumassbank.eu.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Structure | Notes |

|---|---|---|---|

| 224 | [C₉H₅F₅O]⁺˙ | [C₆H₅COCF₂CF₃]⁺˙ | Molecular Ion (M⁺˙) |

| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ | Benzoyl cation, resulting from α-cleavage and loss of the ·CF₂CF₃ radical. Often the base peak. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation. |

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to predict and understand the properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are widely used to model molecular structures, predict spectroscopic properties, and investigate reaction mechanisms researchgate.netuwa.edu.aunih.govscirp.org.

For this compound, theoretical calculations can be employed to:

Predict NMR Spectra: DFT calculations can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Comparing these computed values with experimental data can aid in the definitive assignment of signals, especially for complex spectra nih.govnih.gov.

Analyze Molecular Structure: Computational methods can determine the optimal three-dimensional geometry of the molecule, including bond lengths, bond angles, and dihedral angles. These studies can reveal conformational preferences, such as the orientation of the pentafluoroethyl group relative to the phenyl ring.

Investigate Electronic Properties: Theoretical studies can map the electron density distribution, calculate molecular orbital energies (HOMO/LUMO), and determine the electrostatic potential. This information provides insights into the molecule's reactivity, stability, and intermolecular interactions. For instance, such calculations can quantify the electron-withdrawing effect of the pentafluoroethyl group on the aromatic ring.

These computational approaches are not a substitute for experimental data but serve as a powerful complementary tool for deeper structural elucidation and for understanding the fundamental chemical properties of this compound.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricate details of chemical reactions, offering profound insights into reaction mechanisms and selectivity that are often challenging to obtain through experimental means alone. In the context of fluoroalkyl ketones, such as this compound, DFT calculations are instrumental in mapping out potential energy surfaces, identifying transition states, and calculating activation energies. These theoretical investigations help in elucidating the step-by-step pathways of reactions, including nucleophilic additions to the carbonyl group, reductions, and cycloadditions.

DFT studies on related perfluoroalkyl ketones have successfully unraveled complex reaction mechanisms. For instance, calculations at the M06-2X-D3/6-31+G(d,p) level of theory have been employed to understand the elementary steps in phosphorus-mediated defluorination processes. nih.gov Such studies analyze the energetics of intermediates and transition states, providing a quantitative picture of the reaction landscape. By comparing the energy barriers of competing pathways, the selectivity of a reaction can be predicted. For example, in the presence of different catalysts or ligands, DFT can explain why one product is formed preferentially over another by highlighting the differences in activation energies for the various possible reaction channels. acs.org

The decomposition pathways of perfluorinated ketones have also been extensively studied using DFT. The B3LYP method, in conjunction with basis sets like 6-311G(d,p), has been utilized to explore the dissociation of these molecules, identifying the primary intermediates and final products. aip.org These computational models are crucial for understanding the stability and reactivity of such compounds under various conditions.

The following interactive table presents hypothetical DFT-calculated energy data for a reaction involving this compound, illustrating how such data is typically presented to compare different reaction pathways.

| Species | Pathway A: Electronic Energy (Hartree) | Pathway A: Gibbs Free Energy (kcal/mol) | Pathway B: Electronic Energy (Hartree) | Pathway B: Gibbs Free Energy (kcal/mol) |

|---|---|---|---|---|

| Reactants | -1025.12345 | 0.0 | -1025.12345 | 0.0 |

| Transition State 1 | -1025.09876 | 15.5 | -1025.08765 | 22.5 |

| Intermediate | -1025.13456 | -6.9 | -1025.11234 | 7.0 |

| Transition State 2 | -1025.10987 | 8.5 | -1025.09999 | 14.7 |

| Products | -1025.15678 | -20.9 | -1025.14321 | -12.4 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into a more intuitive Lewis-like structure of chemical bonds and lone pairs. researchgate.net This technique is particularly valuable for understanding bonding interactions, charge transfer, and hyperconjugative effects that influence the stability and reactivity of molecules like this compound.

NBO analysis partitions the molecular wavefunction into a set of localized orbitals, including bonding orbitals (σ, π), lone pairs (n), and antibonding orbitals (σ, π). The interactions between filled (donor) and empty (acceptor) orbitals can be quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with a donor-acceptor interaction is a key output of NBO analysis, indicating the strength of the interaction.

The following interactive table provides a representative NBO analysis for this compound, showcasing the types of donor-acceptor interactions and their corresponding stabilization energies that would be expected.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) O1 | π* (1) C2-C3 | 25.8 |

| LP (1) O1 | π* (1) C7-C8 | 20.1 |

| π (1) C2-C3 | π* (1) C4-C5 | 18.5 |

| π (1) C4-C5 | π* (1) C6-C7 | 22.3 |

| LP (1) F9 | σ* (1) C8-C9 | 5.2 |

| LP (1) F10 | σ* (1) C8-C9 | 5.4 |

Applications and Emerging Research Areas

Medicinal Chemistry Applications

The strong electron-withdrawing nature of the pentafluoroethyl group makes the ketone carbonyl highly electrophilic. This property is strategically exploited in medicinal chemistry to design enzyme inhibitors and chemical probes for studying biological processes.

Pentafluoroethyl phenyl ketone serves as a crucial scaffold for the development of potent and selective enzyme inhibitors. The highly reactive carbonyl group can form stable adducts with nucleophilic residues in the active sites of enzymes, leading to their inhibition.

Research has demonstrated that the pentafluoroethyl ketone functionality is particularly effective for the selective inhibition of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2) guidechem.comnist.gov. This enzyme is a key player in various signaling pathways and has emerged as an important pharmaceutical target chemspider.com. The development of selective inhibitors is crucial to study its specific roles and for therapeutic purposes nist.gov.

A notable example is 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one (FKGK11), a derivative that incorporates the pentafluoroethyl ketone group. FKGK11 has been identified as a potent and selective inhibitor of GVIA iPLA2, with an XI(50) value of 0.0073, indicating high potency guidechem.comnist.govnih.gov. Further studies have shown that modifications to the phenyl group of such inhibitors can lead to even greater potency. For instance, introducing a methoxy (B1213986) group at the para position of the phenyl ring in a related compound resulted in the most potent GVIA iPLA2 inhibitor reported to date, with an XI(50) value of 0.0001 chemspider.com. These findings underscore the importance of the pentafluoroethyl ketone moiety in achieving selective and powerful inhibition of GVIA iPLA2 guidechem.comchemspider.comnih.gov.

| Compound | Structure | XI(50) Value | Reference |

|---|---|---|---|

| 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one (FKGK11) | Pentafluoroethyl ketone with a phenylheptanone backbone | 0.0073 | guidechem.comnist.gov |

| 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one (GK187) | Pentafluoroethyl ketone with a methoxy-substituted phenylheptanone backbone | 0.0001 | chemspider.com |

Peptidyl alpha-fluorinated ketones are a significant class of protease inhibitors. The incorporation of fluorine atoms adjacent to a ketone group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the catalytic residues of serine and cysteine proteases google.com. This enhanced reactivity is a key principle in the design of these inhibitors google.com.

The pentafluoroethyl ketone group, with its five fluorine atoms, serves as a powerful electrophilic "warhead" in this context. When attached to a peptide backbone that mimics the natural substrate of a target protease, it can confer potent and selective inhibitory activity google.com. The peptide sequence guides the inhibitor to the active site of the specific protease, and the highly reactive pentafluoroethyl ketone then forms a covalent or semi-covalent bond with a key amino acid residue (like serine or cysteine), effectively inactivating the enzyme google.comnih.gov. This strategy has been widely exploited for the target-based design of compounds for various diseases google.com.

The same properties that make peptidyl alpha-fluorinated ketones effective inhibitors also make them valuable as activity-based probes (ABPs) for studying proteases google.comsemanticscholar.org. ABPs are chemical tools used in proteomics to monitor the functional state of enzymes in complex biological samples googleapis.com. An ABP typically consists of a recognition element (like a peptide sequence), a reactive group or "warhead" that covalently binds to the active enzyme, and a reporter tag (such as a fluorescent dye or biotin) for detection and analysis semanticscholar.org.

Peptides incorporating a pentafluoroethyl ketone as the warhead can be designed to selectively target and label active proteases google.com. Because the probe only reacts with the catalytically active form of the enzyme, it provides a direct measure of enzyme activity, which is often more informative than protein abundance levels semanticscholar.orggoogleapis.com. The high reactivity of the pentafluoroethyl ketone group ensures efficient and often irreversible labeling of the target protease, making these probes highly sensitive tools for applications in biomarker discovery and drug screening semanticscholar.org.

The development of potent and selective inhibitors based on the pentafluoroethyl ketone structure holds significant therapeutic promise for several diseases. The inhibition of GVIA iPLA2, for example, has been identified as a potential strategy for treating complex neurological disorders chemspider.comnih.gov.

Studies have shown that GVIA iPLA2 plays a critical role in the onset and progression of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis guidechem.comchemspider.com. Therefore, selective inhibitors of GVIA iPLA2, such as those containing the pentafluoroethyl ketone moiety, are considered promising candidates for the development of new therapies for multiple sclerosis guidechem.comchemspider.comnih.gov. The ability to selectively target this enzyme allows for the exploration of its role in inflammatory conditions and other neurological diseases, paving the way for novel drug discovery chemspider.com.

Development of Enzyme Inhibitors

Agrochemical Applications

In addition to its applications in medicine, this compound is a valuable building block in the agrochemical industry guidechem.com. Its high reactivity and the presence of the fluorinated group make it an important intermediate in the synthesis of various pesticides, including herbicides and insecticides guidechem.com.

The strong electron-withdrawing properties of the pentafluoroethyl group can impart desirable characteristics to the final agrochemical product, such as enhanced biological activity, metabolic stability, and lipophilicity, which can improve its efficacy and delivery to the target pest guidechem.com. While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its role as a key synthetic intermediate is recognized within the chemical industry guidechem.com. The use of fluorinated intermediates like this compound is a growing trend in the development of modern, more effective crop protection agents nih.govnih.gov.

Materials Science Applications

Detailed studies outlining the specific applications of this compound in materials science are limited. However, fluorinated ketones, as a class, are known for their use as solvents, in the synthesis of polymers, and as intermediates in the production of agrochemicals and pharmaceuticals. Their unique properties, such as high thermal stability and chemical resistance, stem from the strong carbon-fluorine bonds.

Environmental and Biological Fate Studies

The environmental behavior of this compound is largely inferred from studies on other poly- and perfluoroalkyl substances (PFAS). The defining characteristic of these substances is the strength of the carbon-fluorine bond, which makes them resistant to degradation.

Degradation and Persistence in the Environment

Abiotic Degradation:

Photodegradation: While research on the direct photodegradation of this compound is not available, studies on similar aromatic ketones, such as phenyl vinyl ketone polymers, indicate that the ketone group can make molecules susceptible to degradation by ultraviolet (UV) light. This process, known as a Norrish-type reaction, can lead to the breakdown of the polymer backbone. However, the presence of the highly stable pentafluoroethyl group may significantly alter the photodegradation pathway and rate compared to non-fluorinated analogues.

Biotic Degradation:

Microbial Degradation: The microbial degradation of heavily fluorinated compounds is generally considered to be a slow process. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it difficult for microbial enzymes to break. While some microorganisms have been shown to degrade certain polyfluorinated compounds, the complete mineralization of perfluorinated substances like the pentafluoroethyl group is rare. The phenyl ring in this compound could potentially serve as a point of initial attack for some microorganisms, but the subsequent degradation of the fluorinated portion of the molecule would likely be limited.

The table below summarizes the general persistence characteristics of related fluorinated compounds.

| Degradation Pathway | General Findings for Fluorinated Ketones and Related PFAS |

| Photodegradation | Aromatic ketones can be susceptible to UV degradation. |

| Microbial Degradation | The C-F bond is highly resistant to microbial cleavage. |

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time. The bioaccumulation potential of a substance is often estimated using its bioconcentration factor (BCF) or bioaccumulation factor (BAF).

For many PFAS, there is a known potential for bioaccumulation in various aquatic species. However, specific BCF or BAF values for this compound are not available in the reviewed literature. The bioaccumulation of PFAS is complex and depends on factors such as the length of the perfluoroalkyl chain and the specific functional groups present in the molecule. Generally, longer-chain PFAS have a higher potential for bioaccumulation.

The following table presents a hypothetical range of bioaccumulation factors based on general trends observed for other PFAS. It is important to note that these are not specific values for this compound.

| Trophic Level | Hypothetical Bioaccumulation Factor (BAF) Range for PFAS |

| Fish | 10 - 10,000 L/kg |

| Invertebrates | 5 - 5,000 L/kg |

Q & A

Q. What are the standard protocols for synthesizing pentafluoroethyl phenyl ketone in laboratory settings?

this compound is typically synthesized via oxidation of pentafluoroethyl alcohols or through conversion of carboxylic acids. A common method involves treating carboxylic acid precursors with oxalyl chloride to form acid chlorides, followed by reaction with pentafluoropropionic anhydride and pyridine to yield the ketone . For example, resin-bound pentafluoroethyl alcohols can be oxidized using Dess-Martin periodinane to produce ketones, which are then purified via RP-HPLC . Challenges include hydrate formation during purification, requiring careful NMR analysis to confirm ketone-hydrate ratios .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : and NMR are essential for identifying hydrate-ketone equilibria. For instance, pentafluoroethyl ketones in chloroform may exist solely as ketones, while tetrafluoro derivatives exhibit mixed forms (e.g., 1:2 ketone-hydrate ratio) .

- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement, particularly for resolving twinned or high-resolution crystallographic data .

- Chromatography : RP-HPLC is employed to purify ketones from hydrates or diastereomers .

Q. What safety protocols should researchers follow when handling this compound?

While direct toxicity data for this compound is limited, analogs like pentafluorophenol suggest risks such as severe eye irritation, respiratory sensitization, and potential carcinogenicity (IARC/ACGIH Category 2B). Researchers should use PPE (gloves, goggles), work in fume hoods, and adhere to waste disposal guidelines for halogenated compounds .

Advanced Research Questions

Q. How does the equilibrium between ketone and hydrate forms impact experimental data interpretation?

Pentafluoroethyl ketones can reversibly hydrate, forming gem-diols that complicate NMR and mass spectrometry results. For example, NMR of compound 30 (pentafluoroethyl ketone) revealed complete hydration, whereas 26 (tetrafluoro derivative) showed a 1:2 ketone-hydrate ratio . Researchers must account for this equilibrium during structural analysis and bioactivity assays, as hydration reduces electrophilicity and enzyme-inhibitor binding efficacy .

Q. What strategies enhance the selectivity of pentafluoroethyl phenyl ketones as enzyme inhibitors?

Fluorine substitution at β- or α′-positions increases carbonyl reactivity and binding affinity via C-F···H-N/C=O interactions. For example:

- Chain Length Optimization : A 4-methylene linker between the ketone and aromatic ring maximizes selectivity for GVIA iPLA2 (XI(50) = 0.0073) over GIVA cPLA2 .

- Substituent Effects : Para-methoxy or phenyl groups on the aromatic ring improve inhibition potency (Table 1) .

Table 1 : Inhibitory activity of select pentafluoroethyl ketones against PLA2 enzymes

| Compound | GVIA iPLA2 (XI(50)) | GIVA cPLA2 (% Inhibition) | GV sPLA2 (% Inhibition) |

|---|---|---|---|

| 10a | 0.0073 | 38% (0.091 mole fraction) | 28% |

| 11 | 50% | 43% | N/A |

Q. How can computational modeling guide the design of fluorinated ketones for targeted applications?

Density functional theory (DFT) predicts the inductive effects of fluorine atoms on carbonyl reactivity. For instance, additional fluorines at α′-positions stabilize tetrahedral intermediates during enzyme inhibition by enhancing electrophilicity. Molecular docking simulations further identify optimal binding conformations with GVIA iPLA2’s active site .

Q. What methodologies resolve contradictions in crystallographic and spectroscopic data for fluorinated ketones?

Discrepancies between X-ray structures (showing ketone forms) and NMR (indicating hydrates) are resolved by:

- Low-Temperature Crystallography : Trapping metastable ketone forms.

- Solvent Screening : Using aprotic solvents (e.g., chloroform) to suppress hydration .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.